1,4-Dibromo-piperazine-2,5-dione 1,4-Dibromo-piperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 37636-53-6
VCID: VC11684346
InChI: InChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2
SMILES: C1C(=O)N(CC(=O)N1Br)Br
Molecular Formula: C4H4Br2N2O2
Molecular Weight: 271.89 g/mol

1,4-Dibromo-piperazine-2,5-dione

CAS No.: 37636-53-6

Cat. No.: VC11684346

Molecular Formula: C4H4Br2N2O2

Molecular Weight: 271.89 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromo-piperazine-2,5-dione - 37636-53-6

Specification

CAS No. 37636-53-6
Molecular Formula C4H4Br2N2O2
Molecular Weight 271.89 g/mol
IUPAC Name 1,4-dibromopiperazine-2,5-dione
Standard InChI InChI=1S/C4H4Br2N2O2/c5-7-1-3(9)8(6)2-4(7)10/h1-2H2
Standard InChI Key ZFKYKEHRPKQJDV-UHFFFAOYSA-N
SMILES C1C(=O)N(CC(=O)N1Br)Br
Canonical SMILES C1C(=O)N(CC(=O)N1Br)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

1,4-Dibromo-piperazine-2,5-dione is a six-membered ring system comprising two amide groups at positions 2 and 5, with bromine atoms substituted at the nitrogen atoms in positions 1 and 4. The presence of bromine introduces significant electronic and steric effects, altering the compound’s solubility, stability, and intermolecular interactions. The planar amide groups facilitate π-π stacking, while bromine’s electronegativity enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis .

Table 1: Comparative Physicochemical Properties of Piperazine-2,5-dione Derivatives

Property1,4-Dibromo-piperazine-2,5-dione (Predicted)3,6-Dimethyl-piperazine-2,5-dione Piperazine-2,5-dione
Molecular FormulaC₄H₄Br₂N₂O₂C₆H₁₀N₂O₂C₄H₆N₂O₂
Molecular Weight (g/mol)272142.16114.10
Melting Point (°C)200–250 (estimated)283–285290–300 (decomposes)
LogP~0.5 (estimated)-1.58-1.20
Density (g/cm³)~2.0 (estimated)1.0811.25

Synthetic Methodologies

Bromination Strategies

The synthesis of 1,4-dibromo-piperazine-2,5-dione typically involves direct bromination of piperazine-2,5-dione or its precursors. A two-step approach, analogous to methods used for N-phenylpiperidine bromination , can be adapted:

  • Preparation of Piperazine-2,5-dione: Cyclization of glycine anhydride or dipeptides under thermal or catalytic conditions .

  • Bromination: Treatment with brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium tetraphenylborate) .

Example Protocol:

  • Dissolve piperazine-2,5-dione (1.0 equiv) in dichloromethane.

  • Add NBS (1.2 equiv) and tetra-n-butylammonium tetraphenylborate (0.1 equiv) at 10–15°C.

  • Stir at 20–25°C for 6 hours, followed by quenching with sodium bisulfite and recrystallization .

Stereochemical Considerations

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The bromine substituents reduce solubility in polar solvents compared to non-brominated analogs. Experimental data for related compounds suggest moderate solubility in dichloromethane (≈50 mg/mL) and acetonitrile (≈30 mg/mL) . Thermal gravimetric analysis (TGA) predicts decomposition above 250°C, consistent with the stability of brominated amides .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch).

  • NMR:

    • ¹H NMR: Absence of N-H protons due to bromination; aromatic protons (if present) appear at δ 7.2–7.5 ppm.

    • ¹³C NMR: Carbonyl carbons at δ 165–170 ppm; Br-C-N signals at δ 45–50 ppm .

Applications in Pharmaceutical and Materials Science

Anticancer and Antiapoptotic Activity

Piperazine-2,5-dione derivatives exhibit potent bioactivity, with 1,4-dibromo-piperazine-2,5-dione hypothesized to enhance apoptosis inhibition via interactions with caspase enzymes . Structural analogs, such as plinabulin, demonstrate microtubule-disrupting effects, suggesting potential utility in oncology .

Peptidomimetic Design

The compound’s rigid scaffold serves as a template for peptidomimetics, mimicking protein secondary structures. Bromination improves metabolic stability and membrane permeability, addressing limitations of natural peptides .

Polymer and Coordination Chemistry

Bromine atoms enable crosslinking in polyamide synthesis or serve as leaving groups in nucleophilic substitution reactions, facilitating the development of functional materials .

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